

Comparative Efficacy of 4-Sulfamoylbenzoic Acid Derivatives in Preclinical Models

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Compound of Interest

Compound Name: 4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No.: B083595

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This guide provides an objective comparison of the in vivo efficacy of various derivatives of 4-sulfamoylbenzoic acid in different therapeutic areas. The data presented is compiled from several preclinical studies and is intended for researchers, scientists, and professionals in drug development.

Data Summary

The following table summarizes the in vivo efficacy of selected 4-sulfamoylbenzoic acid derivatives from different studies. Direct comparison between studies should be made with caution due to variations in experimental models and protocols.

Compound ID/Name	Therapeutic Area	Animal Model	Key Efficacy Parameter(s)	Dose	Results
Compound 12c	Anticonvulsant	Kunming Mice	Median Effective Dose (ED50) in scPTZ test	22.50 mg/kg	Showed potent anticonvulsant activity with a Protective Index (PI) of 20.4.[1]
Compound 18b	Anticonvulsant	Kunming Mice	Median Effective Dose (ED50) in MES test	16.36 mg/kg	Demonstrated significant anticonvulsant effects with a Protective Index (PI) of 24.8.[1]
N-(2-bromo-4-chloro-5-sulfamoylbenzamido)-2-methylindoline	Antihypertensive	Spontaneously Hypertensive Rats	Reduction in Blood Pressure	30 mg/kg/day (oral)	Exhibited powerful hypotensive activity with minimal diuretic effect after 5 days of administration.[2]
Various 4-sulfamoyl-benzenecarboxamides	Anti-glaucoma	Normotensive and Glaucomatous Rabbits	Reduction of Intraocular Pressure (IOP)	Not specified	Several derivatives showed good in vivo activity and prolonged duration of

action
compared to
dorzolamide
and
brinzolamide.
[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Anticonvulsant Activity Screening in Mice^[1]

This protocol is used to evaluate the anticonvulsant properties of chemical compounds.

- Animal Model: Male Kunming mice (18-22 g).
- Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (initially at 30, 100, and 300 mg/kg). Observations are made at 0.5 and 4 hours post-administration.
- Maximal Electroshock (MES) Test:
 - An electrical stimulus (50 mA, 0.2 s) is delivered via corneal electrodes.
 - Abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.
- Subcutaneous Pentylenetetrazole (scPTZ) Test:
 - Pentylenetetrazole (85 mg/kg) is injected subcutaneously.
 - The absence of a 5-second clonic seizure within 30 minutes is considered a positive result.
- Neurotoxicity Assessment (Rotarod Test):
 - Mice are placed on a rotating rod (12 rpm).

- The inability of the animal to maintain equilibrium for at least 1 minute in three successive trials indicates neurotoxicity.
- Data Analysis: The median effective dose (ED50) and the median toxic dose (TD50) are calculated. The protective index (PI) is determined as the ratio of TD50 to ED50.

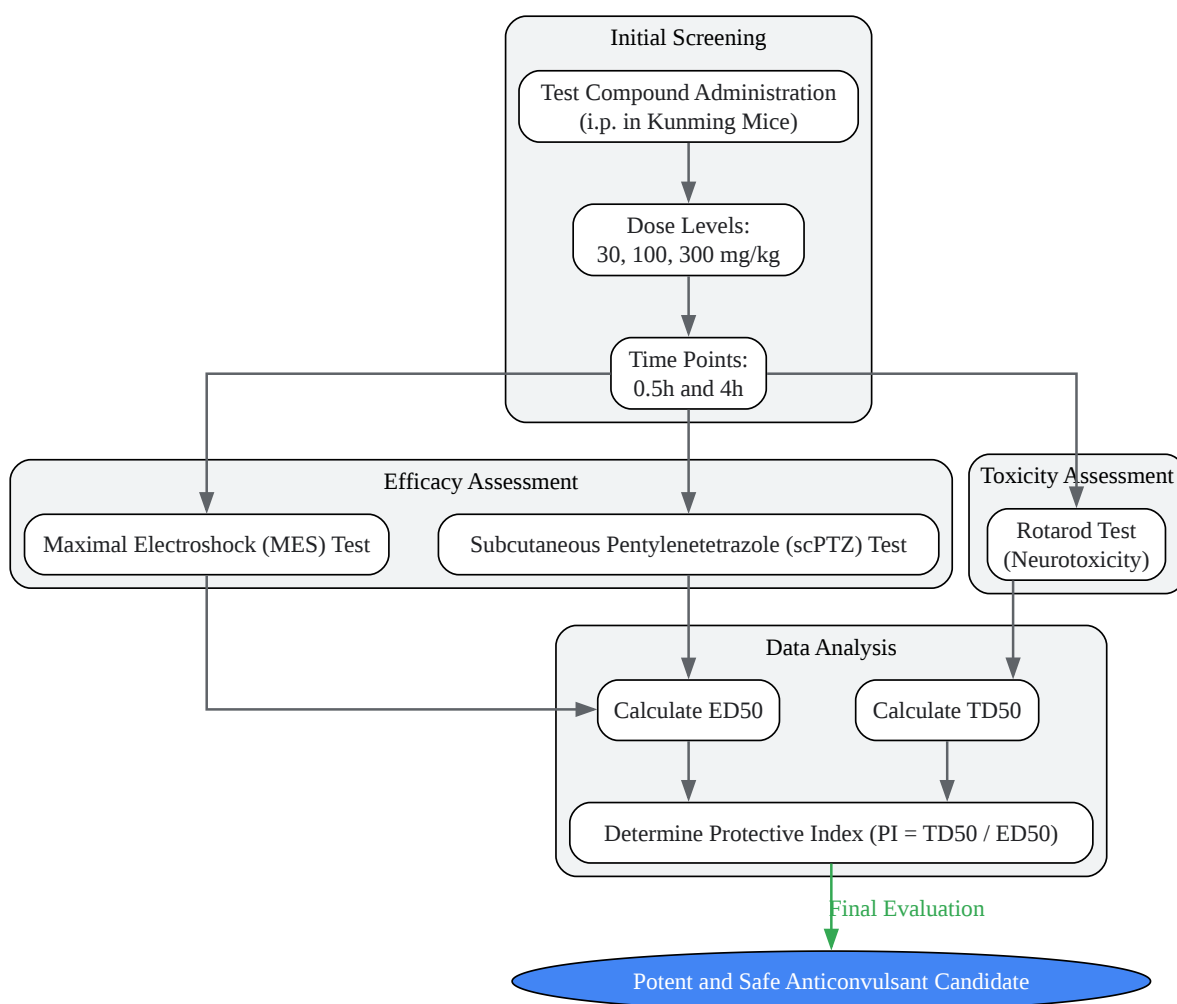
Hypotensive Activity in Spontaneously Hypertensive Rats[2]

This protocol assesses the blood pressure-lowering effects of test compounds.

- Animal Model: Spontaneously Hypertensive Rats (SHR).
- Compound Administration: The test compound is suspended in a 0.2% carboxymethyl cellulose solution and administered orally at a dose of 30 mg/kg once a day for 5 consecutive days.
- Blood Pressure Measurement:
 - Blood pressure is measured before the first administration (baseline) and 4 hours after administration on days 1, 3, and 5.
 - Measurements are typically taken from the tail artery using a non-invasive method.
- Data Analysis: Changes in systolic and diastolic blood pressure from baseline are calculated and compared to a vehicle control group.

Visualizations

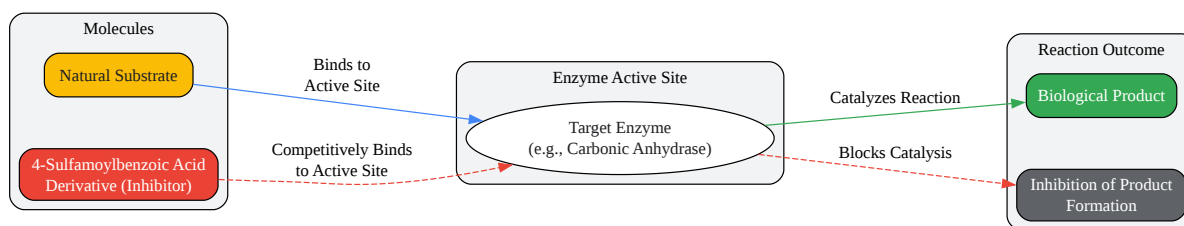
Experimental Workflow for Anticonvulsant Screening



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Caption: Workflow for in vivo anticonvulsant activity screening.

Signaling Pathway Inhibition by Sulfonamides (General)



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Caption: General mechanism of competitive enzyme inhibition by sulfonamides.

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